1-benzyl-5-bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-Benzyl-5-bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of indole derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves an aldol condensation reaction. One common method includes reacting N-benzylisatin with 1-methylhydantoin-2-imide (creatinine) in the presence of sodium acetate as a base and acetic acid as the solvent. The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors and automated systems to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of different substituted indole derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Benzyl-5-bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is unique due to its specific structural features and functional groups. Similar compounds include other indole derivatives, such as indomethacin and tryptophan. These compounds share some similarities in their core structure but differ in their substituents and functional groups, leading to different chemical and biological properties.
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Biological Activity
1-Benzyl-5-bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one (referred to as compound 1) is a derivative of indolinone that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound is part of a broader class of indolinone derivatives that have been synthesized and evaluated for their pharmacological properties. The following sections outline the biological activities associated with compound 1, including anticancer effects, mechanisms of action, and other relevant biological activities.
Anticancer Activity
Recent studies have demonstrated that compounds derived from the indolinone scaffold exhibit significant anticancer properties. For instance, a study evaluated several derivatives, including those based on the 1-benzyl-5-bromoindolin-2-one structure, against various cancer cell lines.
Key Findings:
- Cell Lines Tested : The anticancer activity was assessed against breast (MCF-7) and lung (A-549) cancer cell lines.
- Inhibition Concentrations : Notably, derivatives such as 7c and 7d showed potent anticancer activity with IC50 values of 7.17 ± 0.94 µM and 2.93 ± 0.47 µM , respectively .
- VEGFR-2 Inhibition : These compounds also exhibited good inhibitory activity against VEGFR-2, with IC50 values of 0.728 µM and 0.503 µM , indicating their potential as antiangiogenic agents .
The mechanisms through which compound 1 exerts its biological effects have been explored in various studies:
Apoptotic Pathways
The impact of compound 1 on apoptotic markers was assessed:
- Caspases Activation : The levels of apoptotic markers such as caspase-3 and caspase-9 were evaluated, indicating that the compound may induce apoptosis in cancer cells.
- Bax/Bcl-2 Ratio : An increase in the Bax/Bcl-2 ratio was observed, suggesting that compound 1 promotes apoptosis via mitochondrial pathways .
Nitric Oxide Production Inhibition
Another significant finding is the inhibition of nitric oxide (NO) production:
- A study reported that 3-hydroxy-3-(2-oxopropyl)indolin-2-one (a related compound) inhibited NO production in murine macrophages with an IC50 value of 34 µM , highlighting its anti-inflammatory potential .
Structure Activity Relationship (SAR)
The structural characteristics of compound 1 play a crucial role in its biological activity:
Compound | Substituent | IC50 (µM) | Activity |
---|---|---|---|
7c | - | 7.17 ± 0.94 | Anticancer (MCF-7) |
7d | - | 2.93 ± 0.47 | Anticancer (MCF-7) |
- | VEGFR-2 | 0.728 | Inhibitory |
- | VEGFR-2 | 0.503 | Inhibitory |
This table summarizes the effects observed for specific derivatives, demonstrating how modifications to the indolinone core can enhance anticancer potency and target specificity.
Case Studies
Several case studies illustrate the application of compound 1 in preclinical settings:
Study Example
In a recent study involving a series of indolinone derivatives:
- Researchers synthesized various compounds based on the indolinone scaffold.
- The most promising candidates were further tested for their ability to inhibit tumor growth in vivo.
The findings indicated that certain derivatives not only inhibited cell proliferation but also reduced tumor volume significantly in animal models.
Properties
IUPAC Name |
1-benzyl-5-bromo-3-hydroxy-3-(2-oxopropyl)indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c1-12(21)10-18(23)15-9-14(19)7-8-16(15)20(17(18)22)11-13-5-3-2-4-6-13/h2-9,23H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWJEFDSBUXSOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=C(C=CC(=C2)Br)N(C1=O)CC3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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